molecular formula C10H11N3O3S B1420030 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1177348-10-5

5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1420030
M. Wt: 253.28 g/mol
InChI Key: BCMIXGGLRCZSAA-UHFFFAOYSA-N
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Description

5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine, also known as ES-2, is a synthetic organic compound. It has a molecular weight of 253.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O3S/c1-2-17(14,15)8-5-3-7(4-6-8)9-12-13-10(11)16-9/h3-6H,2H2,1H3,(H2,11,13) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

  • Synthesis and Characterization : A study described the synthesis of novel derivatives of 1,3,4-oxadiazol-2-amine, including compounds similar to the one you're interested in. These compounds were characterized using various spectroscopic techniques and evaluated for their biological activities (Sharma, Kumar, & Pathak, 2014).

  • Antibacterial and Antifungal Activity : Another study focused on synthesizing 1,3,4-oxadiazole derivatives and testing them for antibacterial and antifungal activities. These compounds exhibited significant activity against specific bacterial and fungal strains (Khalid et al., 2016).

  • Anticancer Activity : Research has also been conducted on the potential anticancer properties of 1,3,4-oxadiazol-2-amine derivatives. Some derivatives have shown activity against human cancer cell lines, indicating their potential in cancer treatment (Redda & Gangapuram, 2007).

  • Antioxidant and Anti-inflammatory Activities : Compounds related to 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine have been tested for their antioxidant and anti-inflammatory properties. Some derivatives have shown significant activities, surpassing those of standard drugs in certain cases (Sravya et al., 2019).

  • Antiproliferative Activity : Further research includes the synthesis of 1,3,4-oxadiazol-2-amine analogues and their evaluation for antiproliferative activity. Some compounds demonstrated significant growth inhibition in various cancer cell lines (Ahsan et al., 2018).

properties

IUPAC Name

5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-2-17(14,15)8-5-3-7(4-6-8)9-12-13-10(11)16-9/h3-6H,2H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMIXGGLRCZSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223423
Record name 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

CAS RN

1177348-10-5
Record name 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177348-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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